Exatecán mesilato

Descripción general

Descripción

El mesilato de exatecán es un derivado semisintético, soluble en agua, de la camptotecina, un alcaloide natural extraído del árbol chino Camptotheca acuminata. Es conocido por su potente actividad antineoplásica, utilizada principalmente en el tratamiento del cáncer. El mesilato de exatecán inhibe la topoisomerasa I, una enzima crucial para la replicación del ADN, lo que lleva a daño del ADN y muerte celular .

Aplicaciones Científicas De Investigación

El mesilato de exatecán tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar los inhibidores de la topoisomerasa I.

Biología: Se investiga por sus efectos en los procesos celulares y la replicación del ADN.

Medicina: Se utiliza principalmente en el tratamiento del cáncer, particularmente para tumores sólidos y malignidades hematológicas.

Industria: Se emplea en el desarrollo de nuevos fármacos y formulaciones contra el cáncer .

Mecanismo De Acción

El mesilato de exatecán ejerce sus efectos al unirse a la topoisomerasa I, evitando que la enzima lleve a cabo su función de reparación del ADN. Esto conduce a la estabilización del complejo escindable entre la topoisomerasa I y el ADN, inhibiendo la religación de las roturas del ADN. En consecuencia, la replicación del ADN se detiene, lo que da como resultado daño al ADN y muerte celular apoptótica. Este mecanismo es particularmente eficaz contra las células cancerosas que se dividen rápidamente .

Análisis Bioquímico

Biochemical Properties

Exatecan mesylate functions as a topoisomerase I inhibitor by stabilizing the cleavable complex between topoisomerase I and DNA, thereby preventing the religation of DNA breaks. This inhibition disrupts DNA replication and transcription, leading to cell death . The compound interacts with various biomolecules, including DNA and topoisomerase I enzyme, forming a stable ternary complex that hinders the normal enzymatic activity of topoisomerase I . This interaction is crucial for its antitumor efficacy.

Cellular Effects

Exatecan mesylate exerts significant effects on various cell types and cellular processes. It induces DNA damage by inhibiting topoisomerase I, leading to the accumulation of DNA breaks and triggering apoptotic pathways . This compound affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal DNA replication process. The cellular response to Exatecan mesylate includes cell cycle arrest, apoptosis, and inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of Exatecan mesylate involves the inhibition of topoisomerase I activity. By stabilizing the cleavable complex between topoisomerase I and DNA, Exatecan mesylate prevents the religation of DNA breaks, leading to the accumulation of single-strand breaks . This disruption in DNA integrity triggers the activation of DNA damage response pathways, ultimately resulting in cell death. The compound’s ability to inhibit topoisomerase I is a key factor in its antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Exatecan mesylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Exatecan mesylate has a terminal elimination half-life of approximately 8 hours and a clearance rate of 2 liters per hour per square meter . The compound’s stability and pharmacokinetics are crucial for its efficacy in cancer treatment. Long-term exposure to Exatecan mesylate can lead to sustained DNA damage and prolonged inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of Exatecan mesylate vary with different dosages in animal models. Preclinical studies have demonstrated that the compound exhibits dose-proportional pharmacokinetics, with higher doses leading to increased plasma concentrations and enhanced antitumor activity . High doses of Exatecan mesylate can also result in dose-limiting toxicities, such as neutropenia and thrombocytopenia . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in cancer treatment.

Metabolic Pathways

Exatecan mesylate is involved in various metabolic pathways, primarily through its interaction with topoisomerase I. Unlike other camptothecin derivatives, Exatecan mesylate does not require enzymatic activation, which reduces interindividual variability in its pharmacological and toxicological profiles . The compound’s metabolism and clearance are influenced by its physicochemical properties, contributing to its potent antitumor activity .

Transport and Distribution

The transport and distribution of Exatecan mesylate within cells and tissues are critical for its therapeutic efficacy. The compound is water-soluble, allowing for efficient distribution in the bloodstream and penetration into tumor tissues . Exatecan mesylate’s ability to form stable complexes with topoisomerase I and DNA facilitates its accumulation in cancer cells, enhancing its antitumor effects . The pharmacokinetics of Exatecan mesylate are dose-proportional, with higher doses leading to increased tissue penetration and therapeutic response .

Subcellular Localization

Exatecan mesylate’s subcellular localization is primarily within the nucleus, where it interacts with topoisomerase I and DNA to exert its antitumor effects . The compound’s nuclear localization is essential for its ability to induce DNA damage and inhibit DNA replication. Additionally, Exatecan mesylate’s interaction with the DNA damage response pathway further enhances its cytotoxicity against cancer cells . The compound’s subcellular distribution and targeting signals play a crucial role in its therapeutic efficacy.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del mesilato de exatecán implica varios pasos, comenzando con la 3-fluoro-4-metil anilina. El compuesto intermedio se obtiene mediante reacciones de acilación, bromación y acoplamiento cruzado. Este intermedio se somete a una reacción de reordenamiento, seguida de desprotección, condensación e hidrólisis para producir mesilato de exatecán .

Métodos de Producción Industrial: La producción industrial del mesilato de exatecán sigue una ruta sintética similar, pero está optimizada para mayores rendimientos y rentabilidad. Las condiciones de reacción se controlan cuidadosamente para garantizar la pureza y la estabilidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El mesilato de exatecán experimenta varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

El mesilato de exatecán se compara con otros análogos de la camptotecina como el topotecán y el irinotecán. Si bien todos estos compuestos inhiben la topoisomerasa I, el mesilato de exatecán es único debido a su mayor potencia y solubilidad en agua. Esto lo hace más eficaz y más fácil de administrar en entornos clínicos .

Compuestos Similares:

Topotecán: Otro análogo de la camptotecina utilizado en el tratamiento del cáncer.

Irinotecán: Un derivado de la camptotecina utilizado para el cáncer colorrectal.

SN-38: El metabolito activo del irinotecán con potente actividad antitumoral.

Propiedades

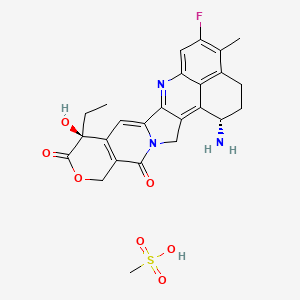

IUPAC Name |

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICYDYDJHSBMFS-GRGFAMGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168766 | |

| Record name | Exatecan mesylate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169869-90-3 | |

| Record name | Exatecan mesylate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169869903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exatecan mesylate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXATECAN MESYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76278R9RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of DX-8951f (Exatecan Mesylate)?

A1: DX-8951f is a topoisomerase I inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does DX-8951f interact with topoisomerase I?

A2: DX-8951f stabilizes the cleavable complex formed between topoisomerase I and DNA, preventing the religation of DNA breaks. [, , , ] This leads to the accumulation of DNA double-strand breaks. [, ]

Q3: What are the downstream effects of topoisomerase I inhibition by DX-8951f?

A3: The accumulation of DNA double-strand breaks disrupts DNA replication and transcription, ultimately triggering apoptotic cell death. [, , , , , ]

Q4: What is the molecular formula and weight of DX-8951f?

A4: The molecular formula of DX-8951f is C24H23FN2O8S · 2H2O (as dihydrate) [, ] and its molecular weight is 554.55 g/mol (anhydrous form) or 590.59 g/mol (dihydrate). []

Q5: Is there any spectroscopic data available for DX-8951f?

A5: The research papers provided do not contain specific spectroscopic data (e.g., NMR, IR) for DX-8951f.

Q6: Is there information available on the material compatibility and stability of DX-8951f under various conditions?

A6: The provided research focuses on the pharmacological and clinical aspects of DX-8951f. Information on material compatibility and stability under various conditions is not discussed.

Q7: Does DX-8951f exhibit any catalytic properties?

A7: DX-8951f is a topoisomerase I inhibitor and does not possess catalytic properties. Its mechanism of action relies on binding and inhibiting the enzyme rather than catalyzing a chemical reaction.

Q8: How does the hexacyclic structure of DX-8951f contribute to its activity compared to other camptothecin derivatives?

A9: DX-8951f's hexacyclic structure contributes to its potent topoisomerase I inhibitory activity. [, , ] While the papers don't directly compare its activity to other camptothecin derivatives based solely on its hexacyclic structure, they consistently highlight its greater potency compared to topotecan and CPT-11. [, , , ]

Q9: Are there any specific structural modifications of DX-8951f that could potentially enhance its activity, potency, or selectivity?

A10: While the provided papers don't delve into specific structural modifications of DX-8951f for enhanced activity or selectivity, they provide insights into modifications of other camptothecin analogs. For instance, increasing lipophilicity through A,B,E-ring modifications is mentioned as a strategy to improve blood stability in other camptothecin derivatives. []

Q10: What is known about the stability of DX-8951f under various conditions?

A11: DX-8951f is a water-soluble compound. [, , , , , ] Research shows that it is metabolized in the liver primarily by CYP3A4 and CYP1A2 enzymes. [] Specific details about its stability under various pH, temperature, or storage conditions are not provided in the research.

Q11: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of DX-8951f?

A12: DX-8951f is typically administered intravenously. [, , , , , , , , , ] One study explored a macromolecular prodrug, DE-310, which utilizes a macromolecular carrier system to improve tumor targeting and prolong exposure to DX-8951f. [, ] Another study mentions a 21-day continuous intravenous infusion as a way to achieve protracted systemic exposure. []

Q12: Is there information available regarding the SHE regulations and compliance of DX-8951f?

A12: The provided research primarily focuses on the pharmacological and clinical aspects of DX-8951f. Information about specific SHE regulations and compliance is not discussed in these papers.

Q13: What is the absorption, distribution, metabolism, and excretion (ADME) profile of DX-8951f?

A14: DX-8951f exhibits linear pharmacokinetics within the tested dose range. [, , ] It is primarily metabolized in the liver by CYP3A4 and CYP1A2 enzymes, [] and excretion is predominantly through feces. [] The terminal elimination half-life varies depending on the administration schedule, ranging from approximately 7 hours for a 30-minute infusion to approximately 8 hours for a weekly infusion. [, ]

Q14: What is the in vitro activity of DX-8951f against various cancer cell lines?

A16: DX-8951f demonstrates potent in vitro cytotoxic activity against a broad range of human tumor cell lines, including lung, colorectal, ovarian, prostate, liver, and pancreatic cancer cells. [, , , , , ]

Q15: Has DX-8951f shown efficacy in in vivo animal models?

A17: Yes, DX-8951f exhibits significant antitumor activity in various human tumor xenograft models in mice, including models of pancreatic, gastric, and lung cancers. [, , , ] It also demonstrates activity in a severe combined immunodeficient (SCID) mouse model of human acute myelogenous leukemia. []

Q16: What are the key findings from clinical trials evaluating DX-8951f?

A18: Clinical trials have investigated DX-8951f in various cancers, including gastric, ovarian, pancreatic, and breast cancers. While it shows some promising activity in Phase I and II trials, [, , , , , , ] a Phase III trial in pancreatic cancer did not demonstrate a survival benefit over gemcitabine alone. [, ]

Q17: What are the known resistance mechanisms associated with DX-8951f?

A19: One study indicated that breast cancer resistance protein (BCRP) might play a role in DX-8951f resistance, as reduced intracellular accumulation of topotecan, another topoisomerase I inhibitor, was linked to BCRP activity in resistant cell lines. []

Q18: What are the main toxicities observed with DX-8951f in preclinical and clinical studies?

A21: The primary dose-limiting toxicity of DX-8951f is myelosuppression, particularly neutropenia. [, , , , , , , , , , , , ] Other common side effects include thrombocytopenia, nausea, vomiting, diarrhea, fatigue, and alopecia. [, , , , , , , , , , ] Two cases of acute pancreatitis were also reported in clinical trials. []

Q19: What drug delivery strategies have been investigated to improve the targeting of DX-8951f to tumor tissues?

A22: One study explored DE-310, a macromolecular prodrug of DX-8951f, designed to exploit the Enhanced Permeability and Retention (EPR) effect for better tumor targeting and prolonged drug exposure. [] Another study investigated a protracted 21-day continuous intravenous infusion of DX-8951f to achieve prolonged systemic exposure. []

Q20: What analytical techniques are commonly used to characterize and quantify DX-8951f?

A24: The research papers mention high-performance liquid chromatography (HPLC) as a method for measuring DX-8951f and its metabolites in plasma and urine samples. [, , , ]

Q21: Is there information available on the environmental impact and degradation of DX-8951f?

A21: The provided research focuses on the pharmacological and clinical aspects of DX-8951f. Information on its environmental impact and degradation pathways is not discussed.

Q22: What are the dissolution and solubility properties of DX-8951f in various media?

A26: DX-8951f is a water-soluble compound. [, , , , , ] Specific details about its dissolution rate and solubility in various media are not provided in the research papers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.